CID 8646

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

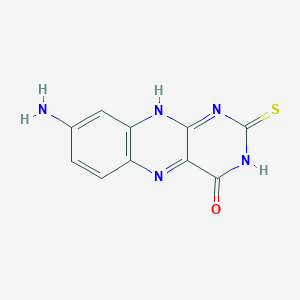

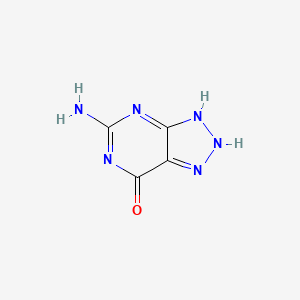

CID 8646, also known as 8-Azaguanine, is a chemical compound . It is part of the Acros Organics product portfolio .

Molecular Structure Analysis

The molecular formula of CID 8646 is C4H4N6O . The exact mass is 152.04465877 g/mol . The structure of CID 8646 can be analyzed using techniques like high-resolution electrospray ionization MS/MS (HR-ESI-MS/MS) with collision-induced dissociation (CID) .

Chemical Reactions Analysis

The chemical reactions of CID 8646 can be studied using techniques like Collision-Induced Dissociation (CID) . CID is a mass spectrometry technique that induces fragmentation of selected ions in the gas phase .

Physical And Chemical Properties Analysis

The molecular weight of CID 8646 is 152.11 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .

Aplicaciones Científicas De Investigación

- 8-Azaguanine exhibits antiviral activity by interfering with viral RNA synthesis. It inhibits guanine incorporation into viral RNA, disrupting viral replication .

Antiviral Properties

Cancer Chemotherapy

Mecanismo De Acción

Target of Action

CID 8646, also known as Zoledronic acid or CGP 42’446 , is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and fractures associated with conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastases from solid tumors .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, reducing bone resorption and turnover . As a result, the bone mineral density increases, strengthening the bones and reducing the risk of fractures.

Biochemical Pathways

Zoledronic acid affects the biochemical pathway of bone resorption. It inhibits the mevalonate pathway, a crucial metabolic pathway in osteoclasts. This inhibition prevents the prenylation of small GTPase signaling proteins essential for osteoclast function, leading to the disruption of the osteoclast cytoskeleton and its resorptive capacity .

Pharmacokinetics

The pharmacokinetics of Zoledronic acid involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, Zoledronic acid is rapidly distributed to bone or excreted into the urine. It has a multi-exponential elimination, with a terminal elimination half-life of 146 hours .

Result of Action

The primary result of Zoledronic acid’s action is the reduction of bone turnover, leading to an increase in bone mass and a decrease in the incidence of fractures. It also reduces the level of calcium in the blood, which is particularly beneficial for patients with hypercalcemia of malignancy .

Action Environment

The action of Zoledronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as it is primarily excreted by the kidneys . Additionally, the bioavailability of Zoledronic acid can be influenced by the timing of dose administration relative to meals, as food can decrease its absorption .

Propiedades

IUPAC Name |

5-amino-2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQRXLUHJKZIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNNC1=NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=NNNC1=NC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 8646 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6R)-2-[1-(ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B7782350.png)

![(1S,7R)-3-(1-Methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782352.png)

![(1S,7R)-4-oxo-3-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B7782382.png)